![molecular formula C22H17BrN2O3 B2429218 3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922029-53-6](/img/structure/B2429218.png)
3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Description
3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound that has been widely used in scientific research. It belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives and has shown potential as a therapeutic agent for various diseases.
Scientific Research Applications
Central Nervous System Acting Drugs
The review discusses the synthesis of more potent Central Nervous System (CNS) drugs from benzimidazole, imidazothiazole, and imidazole. Gloxal with formaldehyde, in the presence of ammonia, can convert to imidazole, imidazothiazole, and benzimidazole, using various reagents. The derivatives of these groups demonstrate a range of CNS activities due to the presence of heteroatoms like nitrogen, oxygen, and sulfur. The review suggests that azole groups may be responsible for some CNS effects and that the resultant compounds could act via neurotransmitters, voltage, and ligand-gated ion channels. These compounds' chirality significantly influences their potency, emphasizing the need for detection methods that consider configuration determination (Saganuwan, 2020).
Environmental Impact of Brominated Compounds
The review addresses the occurrence, fate, and behavior of parabens in aquatic environments. Parabens, mainly used as preservatives, can act as weak endocrine disrupter chemicals. They are ubiquitous in surface water and sediments, reflecting the continuous introduction into the environment. The paper discusses the need for further studies to improve knowledge regarding the toxicity of chlorinated by-products of parabens. These chlorinated parabens have been detected in various water bodies, indicating their stability and persistence, raising concerns about their environmental and health impacts (Haman et al., 2015).
properties
IUPAC Name |
3-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-2-25-18-8-3-4-9-20(18)28-19-11-10-16(13-17(19)22(25)27)24-21(26)14-6-5-7-15(23)12-14/h3-13H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOTVBWKFNOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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